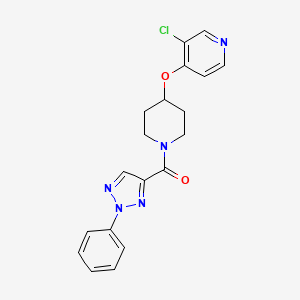

(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone

Description

Properties

IUPAC Name |

[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-(2-phenyltriazol-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN5O2/c20-16-12-21-9-6-18(16)27-15-7-10-24(11-8-15)19(26)17-13-22-25(23-17)14-4-2-1-3-5-14/h1-6,9,12-13,15H,7-8,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEPWHYZYCXQEMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)C3=NN(N=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone generally starts with the preparation of intermediate compounds such as 3-chloropyridine, piperidine, and phenyl azide. The reaction between 3-chloropyridine and piperidine forms a piperidinyl pyridine, which is subsequently reacted with phenyl azide under conditions that promote azide-alkyne cycloaddition, leading to the formation of the triazole ring. Careful control of reaction parameters such as temperature, solvent, and catalysts is crucial for the successful synthesis of this compound.

Industrial Production Methods: In an industrial setting, the production of (4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone would involve large-scale reactors and stringent quality control measures to ensure purity and yield. Continuous flow chemistry might be employed to optimize reaction conditions and enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. For instance, the triazole moiety can participate in click chemistry reactions, while the piperidine ring can undergo hydrogenation.

Common Reagents and Conditions: Oxidation reactions might use reagents like potassium permanganate or hydrogen peroxide. Reduction could involve reagents such as lithium aluminum hydride or catalytic hydrogenation with palladium on carbon. Substitution reactions may employ nucleophiles like hydroxide ions or electrophiles like alkyl halides.

Major Products: Depending on the reaction conditions, products can vary from oxidized derivatives to reduced or substituted compounds. Each modification can significantly impact the compound’s chemical and biological properties.

4. Scientific Research Applications: (4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone has garnered interest in numerous scientific fields:

Chemistry: As a building block for complex organic synthesis and studying structure-activity relationships.

Biology: Potential use in developing biochemical probes to study cellular processes.

Medicine: Investigation as a candidate for drug development, particularly in targeting neurological conditions or certain cancers.

Industry: Utilized in developing new materials with specific properties or as intermediates in manufacturing high-value chemicals.

5. Mechanism of Action: The exact mechanism of action for (4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone depends on its application:

In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. This interaction often involves the triazole ring binding to active sites, influencing biochemical pathways.

Its piperidine and phenyl groups might also contribute to the compound’s binding affinity and specificity.

6. Comparison with Similar Compounds: When compared with similar compounds like (4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(2-phenyl-1H-1,2,3-triazol-4-yl)methanone, (4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone stands out due to its unique combination of functional groups, which may result in distinct chemical and biological properties. This distinctiveness can be leveraged for specific applications where traditional compounds fall short.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis with key examples:

Table 1: Structural and Functional Comparison

Key Observations :

Structural Diversity: The target compound uses a triazole-pyridine scaffold, distinguishing it from pyrazolopyrimidine or pyridopyrimidine-based analogs. EP 1 808 168 B1 includes a methanesulfonylphenyl group, which may confer stronger electrostatic interactions in target binding, a feature absent in the target compound .

Biological Activity :

- While the target compound lacks direct activity data in the provided evidence, EP 1 808 168 B1 is patented for kinase inhibition, suggesting that piperidine-linked heterocycles are viable in targeting enzymatic active sites. The absence of a sulfonyl group in the target compound may reduce off-target interactions but requires experimental validation .

- The pyridopyrimidine derivative from features an ethyl-piperidine chain, which could enhance lipophilicity and blood-brain barrier penetration compared to the target compound’s chloropyridinyloxy group .

Synthetic and Analytical Considerations :

Biological Activity

The compound (4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. Its unique structure incorporates a piperidine ring and a triazole moiety, which are known for their biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.

Structural Characteristics

The compound's structure can be broken down into key components:

- Piperidine Ring : Provides basic amine properties.

- Chloropyridinyl Group : Enhances lipophilicity and receptor binding.

- Triazole Moiety : Known for its role in bioactivity against various targets.

Pharmacological Properties

Research indicates that this compound exhibits significant biological activity across various assays:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that are critical in disease pathways. For instance, it may inhibit protein tyrosine phosphatases, which are involved in cancer progression .

- Receptor Binding : Studies have demonstrated that the compound binds effectively to several receptors implicated in neurological disorders, suggesting its potential as a neuropharmacological agent.

Case Studies and Research Findings

- Neuroprotective Effects : In vitro studies have indicated that the compound may protect neuronal cells from apoptosis induced by oxidative stress. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

- Anticancer Activity : Preliminary studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 breast cancer cells. The IC50 values indicate a potent effect compared to standard chemotherapeutic agents .

- Antimicrobial Activity : The compound has also been tested for antimicrobial properties, showing effectiveness against certain bacterial strains, which opens avenues for its use in treating infections .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Cell Growth : By interfering with cellular signaling pathways, the compound can induce cell cycle arrest and apoptosis in cancer cells.

- Modulation of Neurotransmitter Systems : The interaction with neurotransmitter receptors may help restore balance in conditions characterized by neurotransmitter dysregulation.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Description | Notable Activity |

|---|---|---|

| 1-(4-(3-Chloropyridin-2-yloxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone | Potential cancer treatment | Moderate cytotoxicity |

| (4-(3-Chloropyridin-2-yloxy)piperidin-1-yl)(naphthalen-1-y)methanone | Similar structural components | Antimicrobial activity |

| Ethyl 4-(4-(3-chloropyridin-4-yloxy)piperidin-1-y)-4-oxobutanoate | Distinct chemical properties | Antifungal activity |

Scientific Research Applications

Chemical Properties and Structure

The compound features a piperidine ring linked to a triazole moiety, which is known for its biological activity. The presence of the chloropyridine group enhances its lipophilicity and bioactivity. The molecular formula is , with a molecular weight of 393.89 g/mol.

Pharmaceutical Applications

-

Antimicrobial Activity :

- Research indicates that compounds similar to (4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone exhibit significant antimicrobial properties. For instance, derivatives of triazoles have been evaluated for their effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting growth at low concentrations .

- Antifungal Properties :

- Cancer Treatment :

Case Study 1: Synthesis and Evaluation

A study synthesized several derivatives of the compound and evaluated their antimicrobial and antifungal activities using the serial dilution method. The results indicated that certain derivatives exhibited higher efficacy against Candida albicans compared to standard antifungal agents .

Case Study 2: Cancer Cell Line Studies

In another research effort, the compound was tested on various cancer cell lines to assess its antiproliferative effects. The findings revealed that specific analogs significantly reduced cell viability in BRCA-deficient models while sparing normal cells, indicating a selective action that could be exploited for therapeutic purposes .

Q & A

Basic: How can the synthetic yield of this compound be optimized, and what reaction conditions are critical?

Methodological Answer:

The synthesis of this compound involves multi-step reactions, including coupling of the piperidinyloxy and triazole moieties. Key factors include:

- Solvent Selection : Dichloromethane is commonly used for nucleophilic substitutions (e.g., ether formation), as seen in analogous protocols .

- Oxidant Efficiency : Sodium hypochlorite (NaClO) in ethanol provides a "greener" alternative to toxic oxidants like Cr(VI) for ring-closure reactions, improving yield (73% in similar triazolopyridine syntheses) .

- Purification : Recrystallization from methanol or alumina column chromatography can enhance purity, as demonstrated in oxidative cyclizations .

- Reaction Monitoring : TLC or HPLC should track intermediate formation to avoid side products .

Basic: What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR can confirm the piperidinyloxy linkage (δ ~3.5–4.5 ppm for oxy protons) and triazole protons (δ ~7.5–8.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., ESI+ for [M+H]⁺ peaks) .

- HPLC-PDA : Reverse-phase HPLC with a C18 column and acetonitrile/water gradient ensures purity >95% .

Advanced: How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry or crystal packing?

Methodological Answer:

- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å). Monoclinic systems (e.g., P2₁/c) are common for similar heterocycles .

- Refinement Tools : SHELXL (via WinGX/ORTEP) refines anisotropic displacement parameters and hydrogen bonding. Example: SHELXL’s restraints manage disorder in flexible piperidinyl groups .

- Validation : Check R-factor convergence (<5%) and residual electron density maps to confirm absence of missed symmetry .

Advanced: How to design a structure-activity relationship (SAR) study for derivatives targeting antimicrobial activity?

Methodological Answer:

- Derivative Synthesis : Modify the triazole’s phenyl group (e.g., electron-withdrawing substituents) or piperidinyloxy’s chloropyridine moiety. Use Mannich reactions (morpholine/formaldehyde) to introduce amine groups, as in pyrimidine antimicrobials .

- Biological Assays :

- Computational Modeling : Dock derivatives into bacterial enzyme active sites (e.g., dihydrofolate reductase) using AutoDock Vina to predict binding affinity .

Advanced: How to resolve contradictions in reported biological activity data for similar compounds?

Methodological Answer:

- Standardization : Use uniform assay protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability .

- Counter-Screening : Validate hits against off-target proteins (e.g., human kinases) to exclude false positives .

- Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect size differences across studies. Replicate key experiments with controlled purity (>98% by HPLC) .

Basic: What safety protocols are essential during synthesis and handling?

Methodological Answer:

- Hazard Mitigation :

- Waste Disposal : Neutralize acidic/basic waste before disposal. Collect halogenated solvents separately .

Advanced: How to analyze anisotropic thermal motion in the compound’s crystal structure?

Methodological Answer:

- SHELXL Refinement : Use the

ANIScommand to model anisotropic displacement parameters (ADPs). For high thermal motion (e.g., terminal phenyl groups), applySIMU/DELUrestraints to prevent overfitting . - ORTEP Visualization : Generate displacement ellipsoids at 50% probability. Compare ADPs to identify flexible regions (e.g., piperidine ring puckering) .

Basic: What computational methods predict the compound’s solubility and stability?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.